2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide

Description

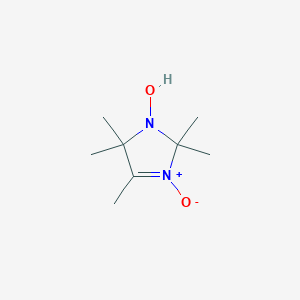

2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide (CAS: 64934-83-4) is a bicyclic imidazole derivative characterized by a fully substituted imidazolidine ring system with five methyl groups at positions 2, 2, 4, 5, and 5, and an N-oxide functional group at position 2. This compound is also referred to as 2,2,4,5,5-pentamethyl-3-imidazoline-3-oxide or 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole 3-oxide . Its structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science.

Properties

IUPAC Name |

3-hydroxy-2,2,4,4,5-pentamethyl-1-oxidoimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6-7(2,3)10(12)8(4,5)9(6)11/h12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKGMEQLPXFSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(N(C1(C)C)O)(C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172124 | |

| Record name | 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663968 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18796-02-6 | |

| Record name | 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic routes and reaction conditions for PNU 142721 involve multiple stepsIndustrial production methods may involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

PNU 142721 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PNU 142721 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

PNU 142721 has been extensively studied for its scientific research applications, including:

Chemistry: As a reverse transcriptase inhibitor, PNU 142721 is used in the study of enzyme inhibition and drug design.

Biology: PNU 142721 is used to investigate the role of pregnane X receptor in various biological processes, including metabolism and detoxification.

Industry: PNU 142721 may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

PNU 142721 exerts its effects through two primary mechanisms:

Reverse Transcriptase Inhibition: PNU 142721 inhibits the activity of reverse transcriptase, an enzyme essential for the replication of HIV.

Pregnane X Receptor Agonism: PNU 142721 activates the pregnane X receptor, a nuclear receptor that regulates the expression of genes involved in metabolism and detoxification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazole N-Oxide Family

4H-Imidazole 3-Oxide Derivatives

- Structure: These compounds feature a 4H-imidazole ring (non-aromatic, partially saturated) with an N-oxide group at position 3. Unlike the pentamethyl substitution in the target compound, derivatives such as 5-aryl-substituted 4H-imidazole 3-oxides typically have aryl or alkyl groups at position 5 .

- Synthesis : Synthesized via heteroarylation reactions of cyclic aldonitrones, these compounds are rare, with only three examples reported in the literature .

- Reactivity : Bromination of 1-hydroxyimidazole 3-oxide derivatives (e.g., 1-hydroxy-2-methylimidazole 3-oxide) yields brominated products (e.g., 4,5-dibromo-1,3-dihydroxy-2-methylimidazole hydrobromide), highlighting the influence of substituents on reactivity .

1H-Imidazole-4-carboxaldehyde Oxime 3-Oxide

- Applications : Oxime-functionalized imidazole oxides are explored in coordination chemistry and as intermediates in bioactive molecule synthesis.

Imidazolinone Herbicides (e.g., Imazamox, Imazethapyr)

- Structure : These agrochemicals share a partially saturated imidazole ring with substituents like pyridinecarboxylic acid groups. For example, imazamox has a 4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl group linked to a pyridine moiety .

- Function : Unlike the target compound, these derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS) in plants .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Imidazole Derivatives

Reactivity and Stability

- Bromination studies show that methyl groups at positions 2 and 5 (as in the target compound) may hinder electrophilic substitution, whereas unsubstituted analogs undergo tribromination readily .

Chromatographic Behavior

- While direct Rf data for the target compound are unavailable, purine 3-oxide derivatives (e.g., adenine 3-oxide, Rf = 0.365 in solvent A) demonstrate that N-oxide functionalization significantly alters polarity and chromatographic mobility compared to non-oxidized analogs .

Biological Activity

Chemical Structure and Properties

2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide has the following chemical structure:

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 186.25 g/mol

Structural Representation

The compound features a pentamethyl substitution pattern on the imidazolidine ring, which contributes to its unique properties and biological activities.

Research indicates that this compound may influence various biological processes through its role as a reactive oxygen species (ROS) scavenger . This property is crucial in mitigating oxidative stress in cells, which is implicated in numerous diseases.

Key Biological Activities

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by neutralizing free radicals.

- Metabolism and Detoxification : It plays a role in metabolic processes that enhance detoxification pathways in the liver.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges reactive oxygen species | |

| Metabolic Regulation | Enhances liver detoxification processes | |

| Neuroprotection | Potential protective effects against neurodegeneration |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Antioxidant Activity | Neuroprotective Effects | References |

|---|---|---|---|

| This compound | High | Moderate | |

| Other Imidazolidinols | Variable | Low to Moderate |

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues. The results indicated a decrease in neuronal apoptosis and improved cognitive function post-treatment.

Case Study 2: Metabolic Enhancement

In vitro studies using liver cell lines showed that the compound increased the expression of detoxifying enzymes such as glutathione S-transferase (GST), suggesting its potential utility in enhancing metabolic detoxification processes.

Research Findings

Recent findings highlight the compound's multifaceted roles in biological systems:

- Antioxidant Capacity : Quantitative assays revealed that it exhibits higher antioxidant capacity compared to traditional antioxidants like Vitamin C.

- Cell Viability : Cell viability assays indicated that the compound does not exhibit cytotoxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4,5,5-Pentamethyl-1-imidazolidinol 3-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves imidazole core functionalization via alkylation or oxidation. For example, hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents for introducing the N-oxide group . Solvent selection (e.g., ethanol or DMF) and catalyst systems (e.g., transition-metal catalysts) significantly impact yield. Purification via recrystallization or column chromatography is critical to isolate the product from byproducts such as unreacted intermediates or over-oxidized species .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) provides precise bond-length and angular data for the imidazolidine ring and N-oxide moiety . Complementary techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and methyl group environments.

- FT-IR : To identify N-O stretching vibrations (~1250–1350 cm⁻¹) .

- Elemental Analysis : To validate empirical formulas and purity (e.g., deviations <0.3% for C, H, N) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Immediate rinsing with water is required upon skin contact. For ingestion, contact poison control and monitor for symptoms like nausea or dizziness. Storage should be in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the N-oxide group’s electronic effects on ring stability. Key parameters include HOMO-LUMO gaps for redox behavior and Mulliken charges to predict regioselectivity in substitution reactions. Solvent effects are simulated using COSMO-RS, while transition-state analysis (e.g., NEB method) evaluates activation barriers for oxidation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for imidazolidine derivatives, including this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell-line specificity or concentration thresholds). To address this:

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ normalization).

- Dose-Response Curves : Validate bioactivity thresholds across independent replicates.

- Structural Analog Comparison : Benchmark against derivatives like 4,5-diphenylimidazoles to isolate substituent-specific effects .

Q. How does the introduction of electron-donating or withdrawing groups at specific positions affect the physicochemical properties of this compound?

- Methodological Answer : Substituent effects are evaluated via:

- Hammett Analysis : Correlate σ values of substituents (e.g., -OCH₃, -NO₂) with pKa or redox potentials.

- Thermogravimetric Analysis (TGA) : Assess thermal stability changes (e.g., decomposition onset shifts by 10–20°C with electron-withdrawing groups).

- Solubility Studies : Measure logP values in polar/nonpolar solvents to optimize formulation for pharmacological studies .

Q. What experimental designs are optimal for studying the radical scavenging activity of this compound?

- Methodological Answer : Use a factorial design to test variables like pH, temperature, and radical source (e.g., DPPH or ABTS). For example:

- 2³ Factorial Matrix : Vary pH (4–8), temperature (25–40°C), and radical concentration (50–200 µM).

- Response Surface Methodology (RSM) : Model interactions between variables and identify maxima in scavenging efficiency.

- EPR Spectroscopy : Directly detect radical quenching via signal attenuation .

Methodological Challenges and Solutions

Q. How can researchers address inconsistencies in crystallographic data for imidazolidine N-oxide derivatives?

- Answer : Discrepancies in bond lengths (e.g., N-O vs. C-N) may arise from disorder or twinning. Mitigation strategies include:

- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 90 K for SCXRD) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing packing .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

- Answer :

- Membrane Chromatography : Use ion-exchange membranes for high-throughput separation of polar byproducts.

- Simulated Moving Bed (SMB) : Optimize solvent gradients for continuous purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.